5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

Description

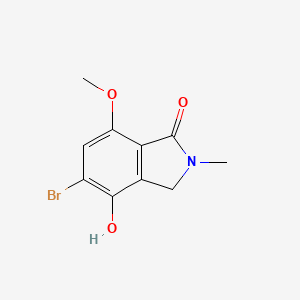

5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a synthetic isoindolinone derivative characterized by a bicyclic structure fused to a ketone group. Its key structural features include:

- Bromine at position 5, which may enhance halogen bonding in biological interactions.

- Methyl (-CH₃) at position 2, contributing steric bulk and hydrophobic character.

Properties

CAS No. |

919800-52-5 |

|---|---|

Molecular Formula |

C10H10BrNO3 |

Molecular Weight |

272.09 g/mol |

IUPAC Name |

5-bromo-4-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C10H10BrNO3/c1-12-4-5-8(10(12)14)7(15-2)3-6(11)9(5)13/h3,13H,4H2,1-2H3 |

InChI Key |

BTXGSWRZBONKEE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC(=C2O)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by hydroxylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to dehalogenation.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Bromine’s Role : Present in the target compound and 4d , bromine likely enhances target binding via halogen bonds, as seen in kinase inhibitors.

- Hydrophilicity : The target’s -OH and -OCH₃ groups improve solubility compared to 4d’s benzylidene or 5-Bromo-7-fluoro’s -F .

- Steric Effects: The 2-CH₃ group in the target may reduce binding pocket accessibility compared to 6-Amino-2-ethyl’s smaller NH₂ .

Biological Activity

5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a member of the isoindole family, characterized by its unique chemical structure that includes a bromine atom, hydroxyl group, and methoxy group. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar isoindole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoindole compounds can inhibit the growth of various pathogens. A comparative analysis of structural analogs reveals that this compound may possess similar antimicrobial effects due to its structural features.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloroisoindole | Chlorine instead of bromine | Antimicrobial |

| 7-Hydroxyisoindole | Hydroxyl group at position 7 | Antioxidant |

| 6-Methoxyisoindole | Methoxy group at position 6 | Anticancer |

| 4-Hydroxyisoquinoline | Hydroxyl group at position 4 | Antimicrobial |

| 4-Methylisoquinoline | Methyl group at position 4 | Anticancer |

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. Isoindole derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of mitochondrial pathways and the inhibition of specific oncogenic proteins. For example, research on related compounds suggests that they can effectively reduce cell viability in cancerous cells by promoting oxidative stress and disrupting cellular homeostasis.

Antioxidant Properties

The antioxidant activity of this compound is another area of interest. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress in vitro. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that a series of isoindole derivatives exhibited significant cytotoxic effects against different cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and caspase activation.

- Antimicrobial Efficacy : Research highlighted that isoindole compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a potential for therapeutic applications .

- Oxidative Stress Modulation : In a study examining the effects of various isoindole derivatives on oxidative stress markers in cell cultures, it was found that these compounds could effectively reduce ROS levels, enhancing cell viability under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.